Cas no 2098047-71-1 ((1-(2-Azidoethyl)indolin-5-yl)methanol)

(1-(2-Azidoethyl)indolin-5-yl)methanol is a versatile chemical intermediate featuring both an azido and hydroxymethyl functional group, making it valuable for click chemistry and further derivatization. The azide moiety enables efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, facilitating the synthesis of triazole-linked conjugates. The hydroxymethyl group provides a handle for additional modifications, such as esterification or etherification. This compound’s indoline scaffold contributes to its stability and potential utility in pharmaceutical or materials science applications. Its dual functionality allows for selective, stepwise reactions, enhancing its role in the design of complex molecular architectures. Suitable for research applications requiring precise functional group incorporation.
(1-(2-Azidoethyl)indolin-5-yl)methanol structure
2098047-71-1 structure
Product name:(1-(2-Azidoethyl)indolin-5-yl)methanol
CAS No:2098047-71-1
MF:C11H14N4O
MW:218.255061626434
CID:4771838

(1-(2-Azidoethyl)indolin-5-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (1-(2-azidoethyl)indolin-5-yl)methanol
    • [1-(2-azidoethyl)-2,3-dihydroindol-5-yl]methanol
    • (1-(2-Azidoethyl)indolin-5-yl)methanol
    • Inchi: 1S/C11H14N4O/c12-14-13-4-6-15-5-3-10-7-9(8-16)1-2-11(10)15/h1-2,7,16H,3-6,8H2
    • InChI Key: CFBVKQKLTQLRNO-UHFFFAOYSA-N
    • SMILES: OCC1C=CC2=C(C=1)CCN2CCN=[N+]=[N-]

Computed Properties

  • Exact Mass: 218.11676108 g/mol
  • Monoisotopic Mass: 218.11676108 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Molecular Weight: 218.26
  • Topological Polar Surface Area: 37.8

(1-(2-Azidoethyl)indolin-5-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-8145-1g
(1-(2-azidoethyl)indolin-5-yl)methanol
2098047-71-1 95%+
1g
$660.0 2023-09-07
TRC
A117491-1g
(1-(2-Azidoethyl)indolin-5-yl)methanol
2098047-71-1
1g
$ 570.00 2022-06-08
Life Chemicals
F1907-8145-2.5g
(1-(2-azidoethyl)indolin-5-yl)methanol
2098047-71-1 95%+
2.5g
$1439.0 2023-09-07
Life Chemicals
F1907-8145-5g
(1-(2-azidoethyl)indolin-5-yl)methanol
2098047-71-1 95%+
5g
$2167.0 2023-09-07
Life Chemicals
F1907-8145-0.5g
(1-(2-azidoethyl)indolin-5-yl)methanol
2098047-71-1 95%+
0.5g
$627.0 2023-09-07
Life Chemicals
F1907-8145-0.25g
(1-(2-azidoethyl)indolin-5-yl)methanol
2098047-71-1 95%+
0.25g
$595.0 2023-09-07
Life Chemicals
F1907-8145-10g
(1-(2-azidoethyl)indolin-5-yl)methanol
2098047-71-1 95%+
10g
$3034.0 2023-09-07
TRC
A117491-500mg
(1-(2-Azidoethyl)indolin-5-yl)methanol
2098047-71-1
500mg
$ 365.00 2022-06-08
TRC
A117491-100mg
(1-(2-Azidoethyl)indolin-5-yl)methanol
2098047-71-1
100mg
$ 95.00 2022-06-08

Additional information on (1-(2-Azidoethyl)indolin-5-yl)methanol

Introduction to (1-(2-Azidoethyl)indolin-5-yl)methanol (CAS No. 2098047-71-1)

(1-(2-Azidoethyl)indolin-5-yl)methanol, with the CAS number 2098047-71-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the indoline class of molecules, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of an azido functional group at the 2-position of the indoline ring and a hydroxymethyl group at the 1-position makes this molecule a particularly intriguing subject for further study.

The indoline scaffold is a privileged structure in drug discovery, often exhibiting properties that make it suitable for interaction with biological targets. The azido group, in particular, is a versatile handle that can be used for further functionalization through mechanisms such as nucleophilic substitution or cycloaddition reactions. This feature makes (1-(2-Azidoethyl)indolin-5-yl)methanol a valuable intermediate in the synthesis of more complex molecules, potentially leading to novel therapeutic agents.

In recent years, there has been a growing interest in indoline derivatives due to their demonstrated efficacy in various pharmacological contexts. For instance, studies have shown that indoline-based compounds can modulate enzyme activity, interact with receptors, and exhibit anti-inflammatory or anticancer properties. The specific modifications present in (1-(2-Azidoethyl)indolin-5-yl)methanol may contribute to its unique pharmacological profile, making it a promising candidate for further investigation.

One of the most exciting aspects of this compound is its potential application in the development of new drugs targeting neurological disorders. Indoline derivatives have been explored as candidates for treating conditions such as Alzheimer's disease, Parkinson's disease, and depression. The structural features of (1-(2-Azidoethyl)indolin-5-yl)methanol, including its ability to cross the blood-brain barrier and interact with central nervous system receptors, make it an attractive option for this purpose.

Moreover, the azido group in this molecule provides a means to introduce additional functional groups through click chemistry approaches. This methodology has revolutionized drug discovery by allowing rapid and efficient construction of complex molecular architectures. By leveraging the reactivity of the azido group, researchers can create libraries of derivatives with tailored properties, facilitating high-throughput screening and lead optimization.

The synthesis of (1-(2-Azidoethyl)indolin-5-yl)methanol involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include the formation of the indoline core followed by functionalization at the 2-position with an azido group and at the 1-position with a hydroxymethyl group. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing costs and improving scalability.

Recent studies have also highlighted the importance of understanding the metabolic fate of indoline derivatives. This knowledge is crucial for predicting drug efficacy and safety profiles. In vitro and in vivo studies on (1-(2-Azidoethyl)indolin-5-yl)methanol have provided insights into its potential pathways of biotransformation, which can guide further structural modifications to enhance bioavailability and reduce toxic liabilities.

The growing body of research on indoline-based compounds underscores their significance in modern drug discovery. (1-(2-Azidoethyl)indolin-5-yl)methanol stands out as a promising intermediate due to its unique structural features and potential applications. As synthetic techniques continue to evolve and our understanding of biological targets deepens, compounds like this are likely to play a crucial role in the development of next-generation therapeutics.

In conclusion, (1-(2-Azidoethyl)indolin-5-yl)methanol (CAS No. 2098047-71-1) represents an exciting opportunity for innovation in pharmaceutical chemistry. Its combination of structural complexity and functional versatility makes it a valuable asset for researchers exploring new treatments for various diseases. By continuing to investigate its properties and exploring new synthetic pathways, scientists can unlock its full potential and contribute to advancements in medicine.

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